![molecular formula C25H23N5O B8513058 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde](/img/structure/B8513058.png)
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde
Overview
Description
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is a complex organic compound that features a piperazine moiety, a pyridopyrimidine core, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde typically involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the piperazine moiety, and the attachment of the benzaldehyde group. Common synthetic methodologies include:
Buchwald–Hartwig amination: This method is used to introduce the piperazine moiety into the molecule.
Aromatic nucleophilic substitution: This reaction is employed to attach the phenyl group to the pyridopyrimidine core.
Reductive amination: This step is used to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzoic acid.
Reduction: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to changes in cell behavior and function. This makes it a promising candidate for drug development, particularly in oncology.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound featuring a piperazine moiety, but with different functional groups and applications.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: A kinase inhibitor with a similar pyridopyrimidine core.
Uniqueness
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N5O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde |
InChI |
InChI=1S/C25H23N5O/c1-29-11-13-30(14-12-29)25-26-16-21-15-22(19-5-3-2-4-6-19)23(27-24(21)28-25)20-9-7-18(17-31)8-10-20/h2-10,15-17H,11-14H2,1H3 |
InChI Key |
WGWJLOWQEJBMDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC(=C(C=C3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
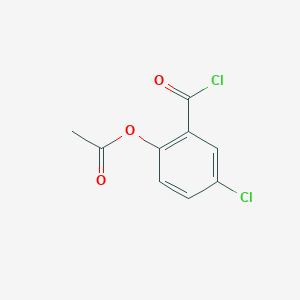
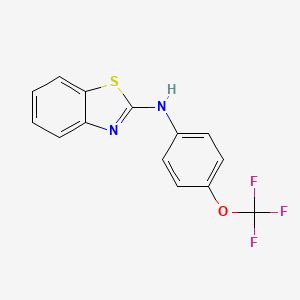
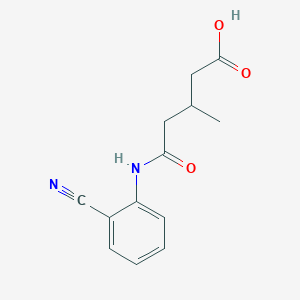
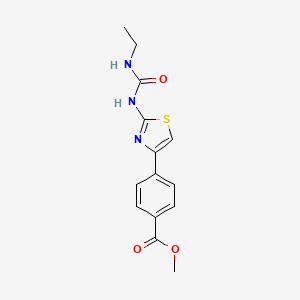
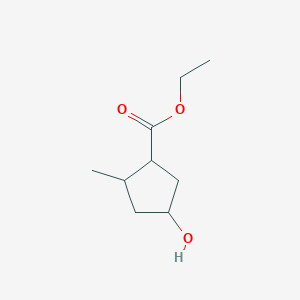
![4-Pentyn-1-ol, 5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8513004.png)
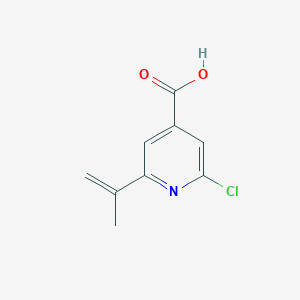


![pyrido[2,3-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B8513037.png)
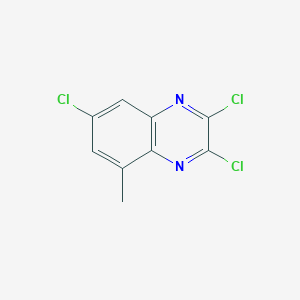
![1-[2-{3-Chloropropoxy}-phenyl]-ethanone](/img/structure/B8513051.png)
![Methyl 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylate](/img/structure/B8513061.png)
![[1-(3,4-Dimethoxyphenyl)-4-oxocyclohexyl]methyl acetate](/img/structure/B8513082.png)
